tert-Butyldimethylsilyl cyanide

Übersicht

Beschreibung

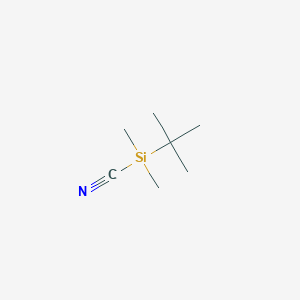

tert-Butyldimethylsilyl cyanide: is a chemical compound with the molecular formula C7H15NSi. It is a trialkylsilyl cyanide, known for its bulkier structure compared to other silyl cyanides. This compound is primarily used in organic synthesis, particularly in the formation of cyanohydrins and other derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilyl cyanide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with lithium cyanide in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems for precise control of reaction conditions, such as temperature and solvent purity, ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Cyanosilylation: tert-Butyldimethylsilyl cyanide participates in cyanosilylation reactions with aldehydes and ketones to form cyanohydrins.

Substitution Reactions: It can undergo substitution reactions where the cyanide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Lewis Acids: Zinc iodide is commonly used as a catalyst in cyanosilylation reactions.

Solvents: Dry tetrahydrofuran (THF) is frequently used as the solvent for these reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

TBDMSCN is a trialkylsilyl cyanide characterized by the following properties:

- Molecular Formula : C₇H₁₅NSi

- Molecular Weight : 143.28 g/mol

- Melting Point : 76-79 °C

- Structure : The compound features a bulky tert-butyl group and dimethylsilyl moiety, which enhance its reactivity and selectivity in various reactions.

Key Applications

-

Cyanosilylation of Aldehydes and Ketones

- TBDMSCN is extensively used for the cyanosilylation of carbonyl compounds, enabling the formation of silylated cyanohydrins. This reaction is facilitated by Lewis acids such as zinc iodide (ZnI₂), which catalyze the addition of TBDMSCN to sterically hindered ketones, yielding protected cyanohydrins with high diastereoselectivity .

- Synthesis of β-Isonitrile Alcohols

-

Deprotection Reactions

- TBDMSCN is utilized in deprotecting silyl ethers, particularly phenolic tert-butyldimethylsilyl (TBDMS) ethers. A notable method involves using sodium cyanide (NaCN) as a catalyst in ethanol to achieve high yields of phenols from TBDMS ethers . This process is advantageous due to its mild conditions and selectivity.

Case Study 1: Cyano-Silylation of Enantiopure 4-Oxoazetidine-2-Carbaldehydes

In a study published in The Journal of Organic Chemistry, researchers demonstrated the efficiency of TBDMSCN in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes. The reaction was conducted under mild conditions using molecular sieves or catalytic amounts of sodium carbonate, resulting in O-silylated β-lactam cyanohydrins with good yields and diastereoselectivity .

Case Study 2: Deprotection of Phenolic TBDMS Ethers

A study reported on an efficient method for deprotecting phenolic TBDMS ethers using NaCN as a catalyst in ethanol. The findings indicated that this method provided excellent yields while tolerating a wide variety of functional groups. Various substrates were tested, confirming the robustness and applicability of this method across different chemical contexts .

Table 1: Summary of Applications

Table 2: Experimental Results for Deprotection

| Substrate | Yield (%) | Conditions |

|---|---|---|

| 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzene | 92 | NaCN in ethanol |

| Phenolic TBDMS ether with electron-withdrawing groups | 88 | NaCN in ethanol |

| Phenolic TBDMS ether with electron-donating groups | 85 | NaCN in ethanol |

Wirkmechanismus

The mechanism of action of tert-butyldimethylsilyl cyanide in cyanosilylation involves the activation of the carbonyl compound by a Lewis acid, followed by nucleophilic attack by the cyanide group. The bulky tert-butyldimethylsilyl group provides steric hindrance, which can influence the selectivity and yield of the reaction .

Vergleich Mit ähnlichen Verbindungen

Trimethylsilyl cyanide: A smaller silyl cyanide that is less sterically hindered and often used in similar reactions.

tert-Butyldiphenylsilyl cyanide: Another bulkier silyl cyanide with different steric and electronic properties.

Uniqueness: tert-Butyldimethylsilyl cyanide is unique due to its balance of steric bulk and reactivity, making it particularly useful in reactions where selectivity is crucial. Its bulkier structure compared to trimethylsilyl cyanide allows for better control over reaction outcomes, especially in the synthesis of complex molecules .

Biologische Aktivität

Introduction

tert-Butyldimethylsilyl cyanide (TBDMSCN) is a trialkylsilyl cyanide that has garnered attention in organic synthesis due to its unique properties and reactivity. Its bulky structure allows it to participate in various chemical reactions, particularly in the formation of protected cyanohydrins and β-isonitrile alcohols. This article explores the biological activity of TBDMSCN, including its applications in synthetic chemistry, toxicity profiles, and relevant case studies.

TBDMSCN is characterized by its chemical formula and is often utilized in cyanosilylation reactions. It can react with various substrates, including aldehydes and ketones, under the influence of Lewis acids or bases. The compound is known for facilitating the formation of β-silyloxy-α-keto esters and protected cyanohydrins, which are valuable intermediates in organic synthesis .

Table 1: Key Reactions Involving TBDMSCN

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Cyanosilylation | Aldehydes | Protected Cyanohydrins | 78-87 |

| Cyanosilylation | Ketones | β-Silyloxy-α-keto esters | 41-73 |

| Deprotection | TBDMS Ethers | Phenols | Excellent |

Toxicity Profile

TBDMSCN is classified as an acute toxic compound with specific hazards associated with inhalation, dermal exposure, and ingestion. The compound falls under hazard classifications indicating that it can cause serious health effects if not handled properly .

Hazard Statements:

- H301: Toxic if swallowed.

- H311: Toxic in contact with skin.

- H331: Toxic if inhaled.

Precautionary Measures:

- Use personal protective equipment (PPE) such as gloves and masks.

- Ensure proper ventilation when handling the compound.

Case Studies

-

Cyanosilylation of Enantiopure Aldehydes :

A study demonstrated the effectiveness of TBDMSCN in the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes. The reaction was promoted using either molecular sieves or sodium carbonate, yielding O-silylated beta-lactam cyanohydrins with good diastereoselectivity . -

Synthesis of Masked Acyl Cyanides :

Research on the synthesis of TBS-MAC (masked acyl cyanide) highlighted the utility of TBDMSCN in multi-step synthesis processes. The study emphasized its role in achieving high yields during silylation steps, demonstrating its significance in synthetic pathways involving complex organic molecules . -

Activity-Based Sensing :

In a broader context, TBDMSCN has been utilized in activity-based sensing applications within biological systems. Its ability to form stable complexes with biological targets allows for the monitoring of various biochemical processes, showcasing its potential beyond traditional synthetic applications .

Mechanistic Insights

The mechanism of action for TBDMSCN primarily involves nucleophilic attack on electrophilic centers in substrates, facilitated by its silyl group which enhances reactivity. For example, in reactions involving ketones, TBDMSCN acts as a nucleophile to form stable silyl ethers that can be further manipulated to yield desired products.

Eigenschaften

IUPAC Name |

[tert-butyl(dimethyl)silyl]formonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAKIXKDPQTVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404114 | |

| Record name | tert-Butyldimethylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56522-24-8 | |

| Record name | tert-Butyldimethylsilyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56522-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is TBDMSCN preferred over trimethylsilyl cyanide (TMSCN) in reactions with sterically hindered ketones?

A1: TBDMSCN, with its bulky tert-butyl group, exhibits superior reactivity with sterically hindered ketones compared to TMSCN. [] This enhanced reactivity is attributed to the steric bulk of the TBDMS group, which likely favors the formation of the crucial tetrahedral intermediate during the nucleophilic addition of the cyanide.

Q2: What catalytic systems are effective in promoting the addition of TBDMSCN to ketones?

A2: Both Lewis acids and bases can effectively catalyze the addition of TBDMSCN to ketones. Research has shown successful applications of zinc iodide (ZnI2) as a Lewis acid catalyst in dichloromethane at room temperature. [, ] On the other hand, bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane have also demonstrated good catalytic activity. [] Additionally, heterogeneous catalysts like tin ion-exchanged montmorillonite have been found to be efficient in promoting these additions, even with sterically congested ketones. [, ]

Q3: Can you provide an example of a specific application of TBDMSCN in organic synthesis?

A3: TBDMSCN plays a crucial role in the stereocontrolled synthesis of orthogonally protected anti,anti-4-amino-3,5-piperidine diols. [, ] The synthetic route involves the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes with TBDMSCN, which is efficiently promoted by molecular sieves or a catalytic amount of sodium carbonate. This reaction yields O-silylated β-lactam cyanohydrins with good yield and diastereoselectivity. These intermediates are then further elaborated into the target piperidine diols via a series of carefully orchestrated transformations.

Q4: Is there evidence for a stepwise mechanism in the ring-opening of epoxides with TBDMSCN?

A4: Yes, research suggests a stepwise mechanism for the ring-opening of sterically hindered epoxides with TBDMSCN in the presence of zinc iodide. [, ] This contrasts with less hindered epoxides, where a concerted mechanism might be operational. The steric bulk of the TBDMS group likely contributes to the preference for a stepwise pathway in these reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.